molecular formula C19H21BrN2O3S B14988686 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B14988686
M. Wt: 437.4 g/mol
InChI Key: PQYRXOYQBXWYMG-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide typically involves multiple steps. The starting material is often a dibenzo[c,e][1,2]thiazine derivative, which undergoes bromination to introduce the bromine atom at the 9-position. This is followed by oxidation to form the 5,5-dioxido group. The final step involves the acylation of the amine group with N-(3-methylbutyl)acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the molecule.

    Reduction: Reduction reactions can potentially remove the bromine atom or reduce the dioxido groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxygenated derivatives, while reduction could produce dehalogenated or reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The brominated dibenzo[c,e][1,2]thiazine core may allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the same core structure but differs in the acyl group attached to the nitrogen atom.

    9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-ylamine: Similar core structure with an amine group instead of the acetamide group.

Uniqueness

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is unique due to the presence of the N-(3-methylbutyl)acetamide group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H21BrN2O3S/c1-13(2)9-10-21-19(23)12-22-17-8-7-14(20)11-16(17)15-5-3-4-6-18(15)26(22,24)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,23)

InChI Key

PQYRXOYQBXWYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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